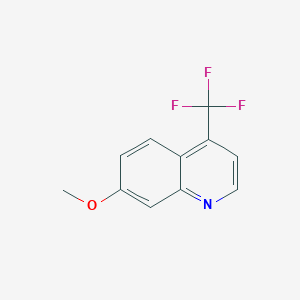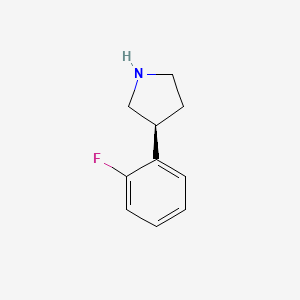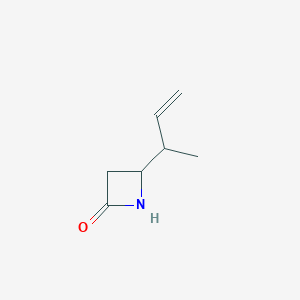
4-(But-3-en-2-yl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(But-3-en-2-yl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable subject of study for its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-2-yl)azetidin-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide at 0°C to room temperature . Another approach includes the use of aza-Michael addition, which is a versatile method for constructing C–N bonds in highly functional organic compounds .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(But-3-en-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, triethylamine for deprotonation, and chloroacetylchloride for acylation . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidinones.
科学的研究の応用
4-(But-3-en-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
作用機序
The mechanism of action of 4-(But-3-en-2-yl)azetidin-2-one involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.
類似化合物との比較
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
4-(But-3-en-2-yl)azetidin-2-one is unique due to its specific structural features and the presence of the but-3-en-2-yl group. This structural variation can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
特性
CAS番号 |
86400-09-1 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
4-but-3-en-2-ylazetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-5(2)6-4-7(9)8-6/h3,5-6H,1,4H2,2H3,(H,8,9) |
InChIキー |
SICYXCMPEYHKDE-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C1CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


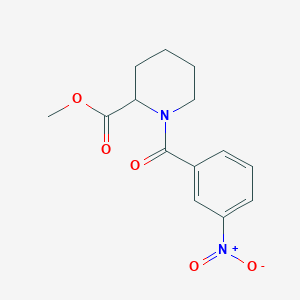
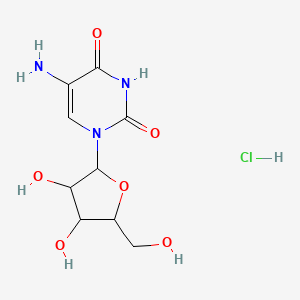
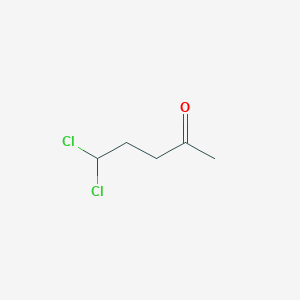
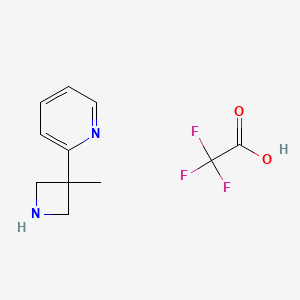
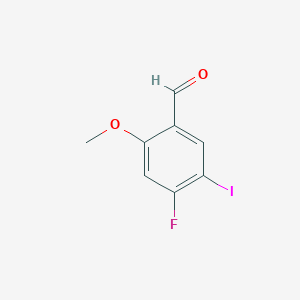
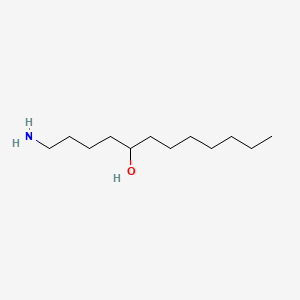
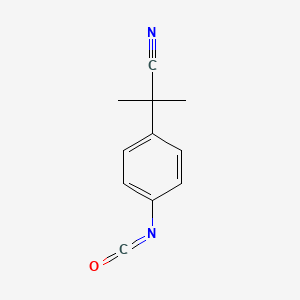
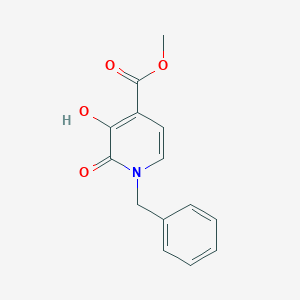
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)
